

# Discovery and Synthesis of AP14145: A Negative Allosteric Modulator of KCa2 Channels

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Researchers and Drug Development Professionals

#### **Abstract**

AP14145 is a novel small molecule that acts as a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 subtypes.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of AP14145. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting KCa2 channels, particularly for cardiovascular applications such as the treatment of atrial fibrillation.[2] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of signaling pathways and experimental workflows.

#### Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potential duration. Their role in atrial repolarization has made them an attractive therapeutic target for atrial fibrillation (AF), the most common cardiac arrhythmia.[2] **AP14145** has emerged as a significant research tool and potential therapeutic agent due to its selective inhibition of KCa2.2 and KCa2.3 channels.[1][2] It exerts its effect through a negative allosteric mechanism, decreasing the channel's sensitivity to intracellular calcium.[1][2] This whitepaper will delve into the scientific foundation of **AP14145**, from its chemical synthesis to its biological characterization.



## **Discovery and Rationale**

The development of **AP14145** was driven by the need for atrial-selective antiarrhythmic drugs that avoid the proarrhythmic ventricular effects associated with many existing treatments.[3] KCa2 channels are predominantly expressed in the atria compared to the ventricles, offering a potential pathway to atrial-selective therapy.[4] **AP14145** was designed to target these channels to prolong the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization.[3][5]

# **Synthesis of AP14145**

The detailed synthesis protocol for **AP14145** is proprietary to Acesion Pharma and has been conducted at Syngene International.[6] However, based on its chemical structure, N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride, the synthesis likely involves the construction of the benzimidazole core followed by the introduction of the acetamide and the chiral phenylethylamine side chains.

General synthetic approaches for similar 2-aminobenzimidazole derivatives often involve the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent, followed by N-alkylation and acylation. The synthesis of related N-phenyl-2-(phenyl-amino) acetamide and 2-phenyl benzimidazole-1-acetamide derivatives has been described in the literature, providing a potential framework for the synthesis of **AP14145**.[7][8]

Chemical Properties of **AP14145** Hydrochloride



| Property          | Value                                                                                                          | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | N-[2-[[(1R)-1-[3-<br>(trifluoromethyl)phenyl]ethyl]a<br>mino]-1H-benzimidazol-7-<br>yl]acetamide hydrochloride | [5]       |
| Molecular Formula | C18H17F3N4O.HCI                                                                                                | [9]       |
| Molecular Weight  | 398.81 g/mol                                                                                                   | [9]       |
| Purity            | ≥98% (HPLC)                                                                                                    | [5]       |
| Solubility        | Soluble to 100 mM in DMSO and ethanol                                                                          | [9]       |
| Storage           | Store at -20°C                                                                                                 | [9]       |
| CAS Number        | 2387505-59-9                                                                                                   | [5]       |

### **Mechanism of Action**

**AP14145** functions as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] This means it binds to a site on the channel protein distinct from the calcium-binding site and, in doing so, reduces the channel's affinity for its primary activator, intracellular Ca2+.[1][2] The inhibitory effect of **AP14145** is strongly dependent on two amino acid residues, S508 and A533, located in the inner pore of the channel.[1][2]

# **Signaling Pathway**

The following diagram illustrates the mechanism of action of **AP14145** on KCa2 channels.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calciumactivated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (K<sub>Ca<... [ouci.dntb.gov.ua]
- 4. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]



- 6. ahajournals.org [ahajournals.org]
- 7. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Discovery and Synthesis of AP14145: A Negative Allosteric Modulator of KCa2 Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14907752#discovery-and-synthesis-of-ap14145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com